1-[4-(1,2-Diazidoethyl)phenyl]ethan-1-one
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Overview
Description
1-[4-(1,2-Diazidoethyl)phenyl]ethan-1-one is an organic compound characterized by the presence of azido groups attached to an aromatic ring
Preparation Methods
The synthesis of 1-[4-(1,2-Diazidoethyl)phenyl]ethan-1-one typically involves the reaction of 1-[4-(2,2-diethoxyethyl)phenyl]ethan-1-one with azide reagents under specific conditions . The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the azidation process. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-[4-(1,2-Diazidoethyl)phenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[4-(1,2-Diazidoethyl)phenyl]ethan-1-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and materials.
Biology: The compound’s azido groups make it useful in bioconjugation reactions, where it can be linked to biomolecules for various studies.
Industry: Utilized in the production of polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[4-(1,2-Diazidoethyl)phenyl]ethan-1-one involves the reactivity of its azido groups. These groups can undergo cycloaddition reactions, forming triazoles, which are important in various chemical and biological processes. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .
Comparison with Similar Compounds
1-[4-(1,2-Diazidoethyl)phenyl]ethan-1-one can be compared with similar compounds such as:
1-[4-(2,2-diethoxyethyl)phenyl]ethan-1-one: Differing by the presence of diethoxyethyl groups instead of azido groups.
1-(4-ethylphenyl)ethan-1-one: Lacks the azido groups, making it less reactive in certain chemical reactions.
1-[4-(Dimethylamino)phenyl]ethanone: Contains a dimethylamino group, which imparts different chemical properties and reactivity.
The uniqueness of this compound lies in its azido groups, which provide versatility in chemical reactions and applications.
Properties
Molecular Formula |
C10H10N6O |
---|---|
Molecular Weight |
230.23 g/mol |
IUPAC Name |
1-[4-(1,2-diazidoethyl)phenyl]ethanone |
InChI |
InChI=1S/C10H10N6O/c1-7(17)8-2-4-9(5-3-8)10(14-16-12)6-13-15-11/h2-5,10H,6H2,1H3 |
InChI Key |
WDUFRSVEQWFHER-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(CN=[N+]=[N-])N=[N+]=[N-] |
Origin of Product |
United States |
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